molecular formula C24H24N2O3 B238794 N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide

N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide

Cat. No. B238794
M. Wt: 388.5 g/mol
InChI Key: TUBZBYGYBBIHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2010 by a team of researchers from the University of California, San Francisco, and has since been used in numerous studies to investigate the mechanisms of various biological processes.

Mechanism Of Action

The mechanism of action of ML188 is not fully understood, but it is believed to act by binding to and inhibiting the activity of specific enzymes. It has been shown to be a potent inhibitor of several enzymes involved in the biosynthesis of key signaling molecules in the brain, including dopamine and serotonin.

Biochemical And Physiological Effects

ML188 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the biosynthesis of key signaling molecules in the brain, including dopamine and serotonin. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of ML188 is its potency as an inhibitor of specific enzymes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of ML188 is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on ML188. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the potential therapeutic uses of ML188, particularly in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of ML188 and its effects on various biological processes.

Synthesis Methods

The synthesis of ML188 involves a multi-step process that includes several chemical reactions. The first step involves the preparation of 4-propoxybenzoic acid, which is then reacted with thionyl chloride to form 4-propoxybenzoyl chloride. This compound is then reacted with 4-aminobenzophenone to form N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide.

Scientific Research Applications

ML188 has been widely used in scientific research to investigate the mechanisms of various biological processes. It has been shown to be a potent inhibitor of several enzymes, including the enzyme responsible for the biosynthesis of a key signaling molecule in the brain. ML188 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

properties

Product Name

N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide

InChI

InChI=1S/C24H24N2O3/c1-3-15-29-21-12-9-19(10-13-21)23(27)25-20-11-14-22(17(2)16-20)26-24(28)18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

TUBZBYGYBBIHCW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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